4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the following steps:
Bromination: The precursor compound, such as 2-methoxy-5-nitroaniline, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Amide Formation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-N-(2-methoxy-5-nitrophenyl)benzamide.
Oxidation: Formation of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide.
Scientific Research Applications
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methoxyphenyl)benzamide
- 4-bromo-N-(2-nitrophenyl)benzamide
- 4-methoxy-N-(2-nitrophenyl)benzamide
Uniqueness
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both a bromine atom and a nitro group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds lacking these groups.
Properties
IUPAC Name |
4-bromo-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNIIFDPAFYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.